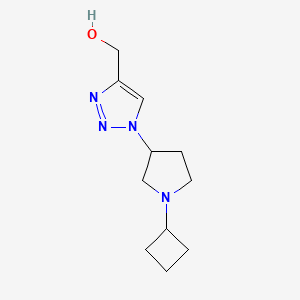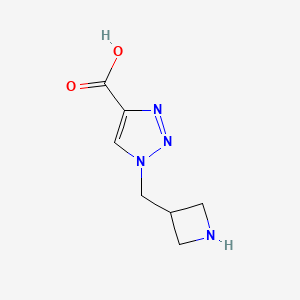
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound characterized by its pyrazole and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate and pyrazine-2-carboxaldehyde under acidic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, followed by cyclization to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalyst can significantly affect the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Pyrazoline derivatives
Substitution: Substituted pyrazoles
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the treatment of various diseases.
Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
1-ethyl-3-(thiazol-2-yl)-1H-pyrazole-5-carbaldehyde
1-ethyl-3-(imidazol-2-yl)-1H-pyrazole-5-carbaldehyde
These compounds share similar structural features but differ in their heterocyclic rings, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
2-ethyl-5-pyrazin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-2-14-8(7-15)5-9(13-14)10-6-11-3-4-12-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTQKHSILWHLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















